molecular formula C26H24ClN3O2 B14991291 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B14991291
M. Wt: 445.9 g/mol
InChI Key: WQDMPCPXCUPVQP-UHFFFAOYSA-N
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Description

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and an ethoxyphenyl group attached to a pyrrolidinone structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through a cyclization reaction involving appropriate precursors. The chlorophenyl and ethoxyphenyl groups are introduced through substitution reactions, and the final step involves the formation of the pyrrolidinone ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions that minimize side reactions and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, leading to reduced reactive oxygen species levels and enhanced cellular protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and development .

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c1-2-32-22-13-11-21(12-14-22)29-17-19(15-25(29)31)26-28-23-5-3-4-6-24(23)30(26)16-18-7-9-20(27)10-8-18/h3-14,19H,2,15-17H2,1H3

InChI Key

WQDMPCPXCUPVQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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